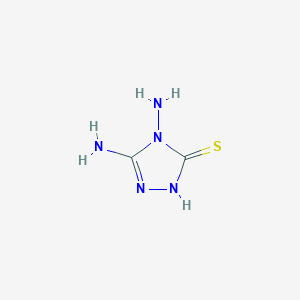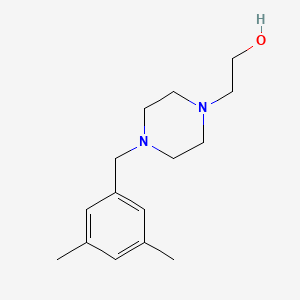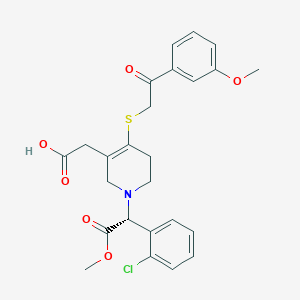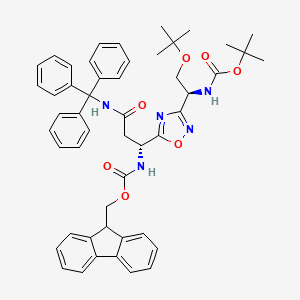
4,5-diamino-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The thiol group attached to the triazole ring further enhances its reactivity and potential for forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diamino-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. One common method involves the use of hydrazine hydrate and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the triazole ring. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Diamino-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group is particularly reactive, allowing for the formation of disulfides through oxidation. Additionally, the amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfides.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce any oxidized forms back to the thiol.
Substitution: Halogenated compounds can react with the amino groups under basic conditions to form substituted triazoles.
Major Products: The major products formed from these reactions include disulfides, substituted triazoles, and various derivatives with modified functional groups. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
4,5-Diamino-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Mecanismo De Acción
The mechanism by which 4,5-diamino-4H-1,2,4-triazole-3-thiol exerts its effects is primarily through the inhibition of kinase enzymes. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. Molecular modeling studies have shown that the thiol group forms hydrogen bonds with specific amino acid residues in the enzyme’s active site, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
3,5-Diamino-1,2,4-triazole: Another triazole derivative with similar structural features but lacking the thiol group.
4-Amino-4H-1,2,4-triazole-3-thiol: A closely related compound with one amino group instead of two.
Uniqueness: 4,5-Diamino-4H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and potential for forming diverse derivatives. Its ability to inhibit specific kinases with high selectivity sets it apart from other similar compounds, making it a valuable candidate for drug development and other applications .
Propiedades
Fórmula molecular |
C2H5N5S |
|---|---|
Peso molecular |
131.16 g/mol |
Nombre IUPAC |
3,4-diamino-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C2H5N5S/c3-1-5-6-2(8)7(1)4/h4H2,(H2,3,5)(H,6,8) |
Clave InChI |
XTETYSKVCWXLPL-UHFFFAOYSA-N |
SMILES canónico |
C1(=NNC(=S)N1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)


![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)



